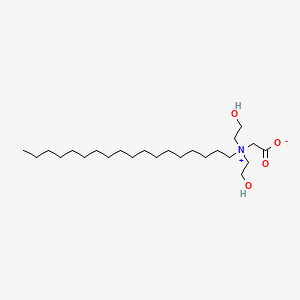
1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This structure makes it an effective surfactant, which can reduce the surface tension of liquids and enhance the mixing of oil and water. It is commonly used in various industrial applications, including detergents, fabric softeners, and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate typically involves the quaternization of octadecylamine with ethylene oxide, followed by the reaction with acetic acid. The reaction conditions include:
Quaternization: Octadecylamine is reacted with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures (around 80-100°C) and under pressure to facilitate the formation of the quaternary ammonium compound.
Acetylation: The resulting bis(2-hydroxyethyl)octadecylamine is then reacted with acetic acid to form the acetate salt. This reaction is typically carried out at room temperature and under atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and dried.
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the quaternary ammonium group back to the tertiary amine.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Ion exchange reactions can be carried out using various salts, such as sodium chloride or potassium bromide, in aqueous solutions.
Major Products
Oxidation: Oxidation products include various oxygenated derivatives of the original compound.
Reduction: Reduction products include the tertiary amine and other reduced forms of the compound.
Substitution: Substitution reactions yield different quaternary ammonium salts, depending on the anion used.
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in cell culture media to improve cell adhesion and growth.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in the formulation of detergents, fabric softeners, and emulsifiers due to its excellent surfactant properties.
Mecanismo De Acción
The mechanism of action of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate involves its ability to reduce surface tension and form micelles. The hydrophobic tail interacts with nonpolar substances, while the hydrophilic head interacts with water, allowing the compound to solubilize hydrophobic substances in aqueous solutions. This property is exploited in various applications, from detergents to drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant with a different chemical structure but similar applications.
Sodium dodecyl sulfate: An anionic surfactant with similar properties and uses.
Uniqueness
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides excellent surfactant properties. Its ability to form stable micelles and enhance the solubility of hydrophobic substances makes it particularly valuable in various applications, from industrial formulations to scientific research.
Propiedades
Número CAS |
24170-14-7 |
|---|---|
Fórmula molecular |
C24H49NO4 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate |
InChI |
InChI=1S/C24H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26,20-22-27)23-24(28)29/h26-27H,2-23H2,1H3 |
Clave InChI |
QEJSCTLHIOVBLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
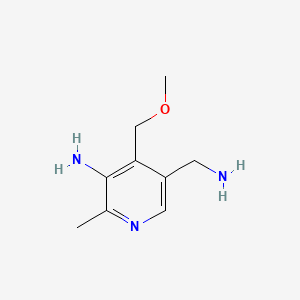
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
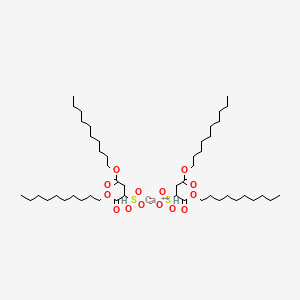
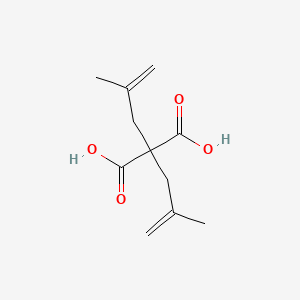
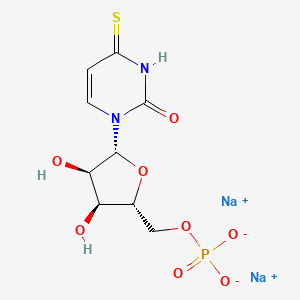
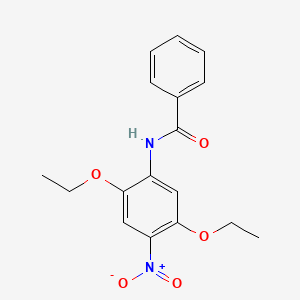
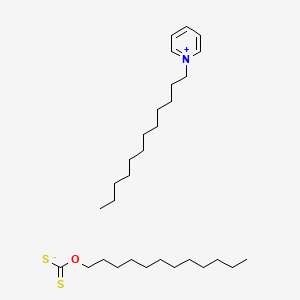
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
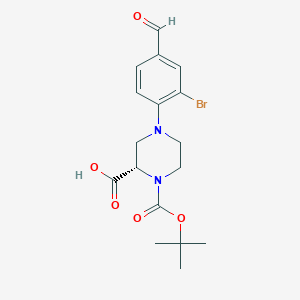
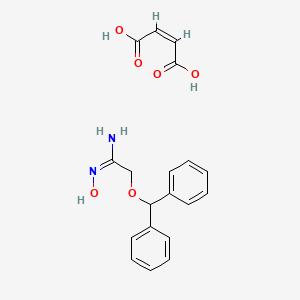
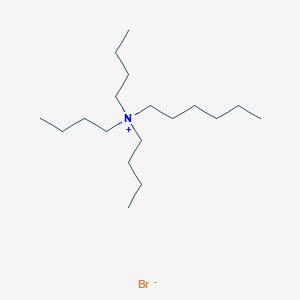

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
